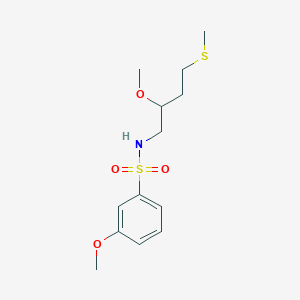![molecular formula C11H13N3O2S B2702405 N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide CAS No. 1185396-64-8](/img/structure/B2702405.png)
N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Wissenschaftliche Forschungsanwendungen
Crystallographic and Molecular Studies
- Structural Analysis : A study by Dey et al. (2015) examined derivatives of N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide, focusing on their crystal structures and intermolecular interactions. These derivatives were analyzed using X-ray powder diffraction data, revealing detailed insights into their molecular geometries and hydrogen bonding patterns (Dey et al., 2015).
Interaction Studies
- Molecular Interactions : Raphael et al. (2015) explored the interactions of methyl acetate in aqueous solutions of quinoxaline derivatives, including this compound derivatives. This study provided valuable insights into the effects of temperature and concentration on these interactions, enhancing our understanding of these compounds in solution (Raphael et al., 2015).
Catalysis and Synthesis
- Catalytic Applications : Research by Tregubov et al. (2013) investigated Rh(I) complexes with N,N and N,P ligands, including derivatives of this compound, for potential applications as recyclable hydroamination catalysts. The study involved anchoring these ligands onto glassy carbon electrodes, demonstrating their effectiveness in catalysis (Tregubov et al., 2013).
Antimicrobial and Antimalarial Activities
- Biological Activities : Studies by Unnissa et al. (2015) and Mert et al. (2014) explored the antimicrobial and antiproliferative properties of pyrazole-based derivatives, including those related to this compound. These compounds showed promising activities against various pathogens and tumor cell lines, indicating their potential in medicinal chemistry (Unnissa et al., 2015); (Mert et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-(1-methylpyrazol-4-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-14-8-10(7-12-14)9-3-5-11(6-4-9)13-17(2,15)16/h3-8,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAQSSAVJGOKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(C=C2)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

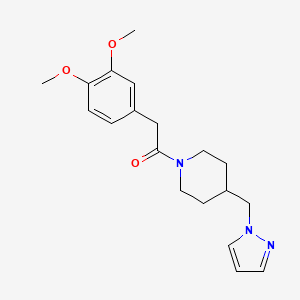
![2-Amino-2-[(benzyloxy)methyl]propane-1,3-diol](/img/structure/B2702324.png)
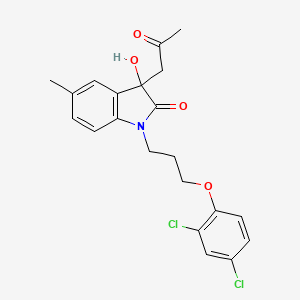
![8-[(3-chlorophenyl)methylsulfanyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2702328.png)
![8-Chloro-2-(3,4-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2702329.png)
![2-[[1-(Pyridin-4-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2702330.png)
![3-[[1-[[3-(Trifluoromethyl)phenyl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2702331.png)
![4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylic acid](/img/structure/B2702333.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2702334.png)
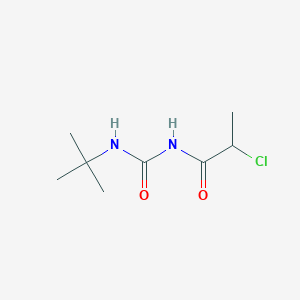
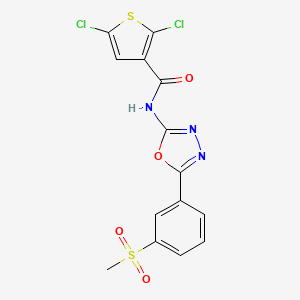
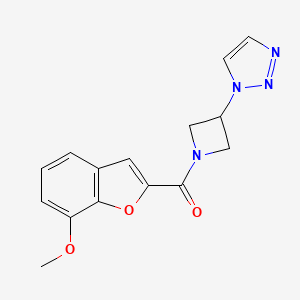
![2-[1,3-dimethyl-7-(2-methylphenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2702342.png)
